molecular formula C6H5Br2NO2 B2372916 4-Bromonicotinic acid hydrobromide CAS No. 15366-62-8; 1794760-22-7

4-Bromonicotinic acid hydrobromide

Cat. No.: B2372916
CAS No.: 15366-62-8; 1794760-22-7
M. Wt: 282.919
InChI Key: XMJXMELYTOXEBD-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries in Pyridine (B92270) Chemistry

The journey of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson first isolated pyridine from coal tar. numberanalytics.com Initially, due to its flammability, he named it "pyridine," derived from the Greek word "pyr," meaning fire. wikipedia.orgacs.org The structure of pyridine, a six-membered heterocyclic aromatic compound with one nitrogen atom, was later elucidated by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. acs.orgnih.gov They proposed that pyridine's structure is analogous to benzene, with a C-H unit replaced by a nitrogen atom. wikipedia.org

Early synthetic methods for pyridine were often low-yielding. acs.org A significant advancement came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, which became a cornerstone for producing various pyridine derivatives. wikipedia.orgacs.org Another breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin devised a more efficient synthesis, which remains relevant in industrial production today. wikipedia.orgacs.org These foundational discoveries paved the way for the exploration and synthesis of a vast array of pyridine derivatives, including halogenated pyridines like 4-Bromonicotinic acid.

Contemporary Significance of Halogenated Pyridine Derivatives in Synthetic Methodologies

Halogenated pyridine derivatives are crucial intermediates in modern organic synthesis, valued for their role in constructing complex molecules. The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations. These derivatives are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchemimpex.com

The strategic placement of a halogen, such as bromine, allows for a range of cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions. This versatility enables chemists to introduce diverse functionalities onto the pyridine scaffold, tailoring the properties of the final molecule for specific applications. nih.gov For instance, halogenated pyridines are key components in the synthesis of numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govmdpi.com Their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds makes them indispensable tools for building the molecular frameworks of new therapeutic agents and functional materials. nih.govrsc.org

Conceptual Frameworks for Understanding the Reactivity of 4-Bromonicotinic Acid Hydrobromide

The reactivity of this compound is governed by the interplay of its three key components: the pyridine ring, the bromine substituent, and the carboxylic acid group. The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom. numberanalytics.com This inherent electronic nature influences its susceptibility to nucleophilic attack.

The bromine atom at the 4-position further enhances the reactivity of the pyridine ring. Halogens act as good leaving groups in nucleophilic aromatic substitution reactions and are essential for engaging in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The position of the bromine atom also directs the regioselectivity of these reactions. Furthermore, "halogen dance" reactions, or base-catalyzed halogen migrations, can occur in certain pyridine systems, offering pathways to otherwise difficult-to-access isomers. researchgate.net

The carboxylic acid group at the 3-position is an electron-withdrawing group, further modifying the electronic landscape of the ring. It also provides a site for another set of chemical transformations, such as esterification, amidation, or reduction, allowing for further molecular diversification. The hydrobromide salt form means the pyridine nitrogen is protonated, which can influence the compound's solubility and the reactivity of the ring system under different pH conditions.

Overview of Research Paradigms and Interdisciplinary Contributions

This compound is a versatile compound that finds applications across multiple scientific disciplines. Its utility as a building block extends from medicinal and agricultural chemistry to materials science. chemimpex.com

In medicinal chemistry , this compound serves as a key intermediate in the synthesis of a wide range of bioactive molecules. chemimpex.com Pyridine-containing compounds are known to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govglobalresearchonline.netresearchgate.net Specifically, 4-Bromonicotinic acid is utilized in the development of novel pharmaceuticals, with research focusing on treatments for neurological disorders and cancer. chemimpex.com

In agrochemical research , it is a building block for creating new herbicides and pesticides. chemimpex.com The ability to functionalize the pyridine ring allows for the optimization of the biological activity and physical properties of these agricultural products.

In materials science , halogenated pyridines are used in the development of ligands for metal complexes, which are critical in catalysis and the creation of new materials with specific electronic or optical properties. chemimpex.com For example, pyridine derivatives are being investigated for their use in thermotropic liquid crystals and as components in fluorescent dyes for studying chemical interactions. rsc.orgacs.org The interdisciplinary nature of research involving this compound underscores its importance as a fundamental chemical tool for innovation.

Data Tables

Table 1: Physicochemical Properties of 4-Bromonicotinic Acid This table refers to the free base, 4-Bromonicotinic acid, for which more data is publicly available.

Property Value
CAS Number 15366-62-8 sigmaaldrich.com
Molecular Formula C₆H₄BrNO₂ sigmaaldrich.com
Molecular Weight 202.01 g/mol sigmaaldrich.com
Form Solid sigmaaldrich.com
Melting Point 118-134 °C sigmaaldrich.com
SMILES Brc1c(cncc1)C(=O)O sigmaaldrich.com
InChI Key CZLOEKRJQIAKFI-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Compound Names Mentioned

Compound Name
4-Bromonicotinic acid
This compound
Acetaldehyde
Ammonia
Benzene
Formaldehyde
Hydrogen Cyanide
Nicotine
Niacin
Pyridine
Pyridoxal
Pyrrole
Thiophene
Quinoline

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridine-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXMELYTOXEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromonicotinic Acid Hydrobromide and Its Isomers

Chemo- and Regioselective Synthesis Strategies

Controlling the precise position of bromination on the nicotinic acid scaffold is paramount for synthesizing the desired isomer. The inherent reactivity of the pyridine (B92270) ring often leads to mixtures of products unless chemo- and regioselective methods are employed. These strategies range from the fine-tuning of catalysts and reaction parameters to the complete construction of the pyridine ring from acyclic precursors.

The careful selection of catalysts, solvents, and temperature is crucial for directing the bromination to the desired position and minimizing the formation of byproducts. For instance, bromination of nicotinamide has been optimized using hydrobromic and sulfuric acids at temperatures controlled between -10°C and 25°C to enhance yield and selectivity. The activation of the pyridine ring, often with a Lewis acid, can facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion, which is subsequently oxidized to yield a highly regioselective phosphonated product, demonstrating a powerful method for controlled functionalization. acs.org

Transition metal catalysts are instrumental in activating the pyridine ring for functionalization. While direct bromination can be facilitated by Lewis acids like iron or aluminum chloride, which enhance the electrophilicity of the brominating agent, a broader range of transition metals are used for C-H activation to introduce other functionalities selectively. researchgate.net

Palladium, nickel, rhodium, and iridium complexes have been successfully employed in the C-H functionalization of pyridines. researchgate.netnih.gov For example, silyl-iridium complexes have been shown to promote the addition of meta-pyridyl C–H bonds to aldehydes, resulting in C3-alkylation. nih.gov Similarly, nickel/Lewis acid cooperative catalysis can achieve direct C-4 selective addition of pyridine across alkenes and alkynes. researchgate.net These C-H activation strategies, while not always direct bromination, allow for the introduction of a functional group at a specific position, which can then be converted to a bromine atom if necessary, offering an indirect yet highly regioselective route.

Catalyst SystemRole in Pyridine FunctionalizationSelectivityReference
Iron (Fe) or Aluminum Chloride (AlCl₃)Acts as a Lewis acid to enhance the electrophilicity of the brominating agent (e.g., Br₂).Directs substitution to electron-deficient positions.
Palladium (Pd) ComplexesCatalyzes oxidative cross-coupling and direct C-H arylation of pyridine N-oxides.High selectivity in coupling reactions, often at C2. researchgate.net
Nickel (Ni)/Lewis Acid with NHC LigandEnables direct C-4 selective alkylation of the pyridine ring.C-4 position. researchgate.net
Rhodium (Rh)(III) ComplexesCatalyzes oxidative annulation of pyridines via cascade C-H activation.Selective synthesis of quinolines from pyridine precursors. researchgate.net
Silyl-Iridium (Ir) ComplexPromotes the addition of meta-pyridyl C-H bonds to aldehydes.C-3 position (meta-selectivity). nih.gov

The ligand coordinated to the transition metal center plays a pivotal role in tuning the catalyst's reactivity, stability, and, most importantly, selectivity. The steric and electronic properties of the ligand can dictate the position of functionalization on the pyridine ring. researchgate.net

The development of functionalized ligands is a key area of research for achieving precise control in metal-catalyzed reactions. researchgate.netresearchgate.net For example, N-heterocyclic carbene (NHC) ligands have been instrumental in nickel-catalyzed C-4 alkylation of pyridine. researchgate.net In enantioselective reactions, chiral phosphine oxide-ligated Ni–Al bimetallic catalyst systems have been used for the C-2 alkylation of pyridines. nih.gov The design of bidentate ligands, such as (1H-Pyrazolyl)pyridines, which are analogues of 2,2'-bipyridine, offers a versatile platform for creating metal complexes with tunable properties for catalysis. researchgate.net The interaction between the ligand and the substrate can create a specific steric environment around the catalytic center, favoring C-H activation at one position over others, thereby ensuring high regioselectivity.

An alternative approach to direct functionalization of a pre-formed nicotinic acid scaffold is to construct the substituted ring from simpler, non-heterocyclic precursors or to modify a different starting heterocycle. This bottom-up approach can provide access to isomers that are difficult to obtain through direct substitution.

Instead of introducing the bromine atom onto the nicotinic acid backbone directly, an alternative strategy involves first creating a more complex, substituted pyridine ring through carbon-carbon bond formation, followed by a subsequent bromination step. The construction of C-C bonds is a fundamental aspect of organic synthesis. organic-chemistry.org By introducing specific alkyl or aryl groups onto the pyridine ring, the electronic and steric properties are altered, which can then direct the subsequent electrophilic bromination to a specific, desired position.

For example, a precursor could be synthesized using palladium-catalyzed coupling reactions to add a directing group at a specific location on the pyridine ring. organic-chemistry.org This directing group would then control the regioselectivity of a later bromination step, after which the directing group could be removed or transformed if necessary. This multi-step, but highly controlled, pathway can be more effective for producing a single, pure isomer than a one-step direct bromination.

The synthesis of the pyridine ring itself from acyclic nitrogen-containing precursors is a powerful strategy for installing substituents with absolute regiocontrol. acsgcipr.org This approach avoids the challenges associated with the functionalization of a pre-existing, electron-deficient pyridine ring. A variety of methods exist for pyridine ring construction, often involving the condensation of aldehydes, ketones, and ammonia or its derivatives. acsgcipr.org

Transition metal catalysis has enabled more advanced and atom-efficient methods. acsgcipr.org A prominent example is the [2+2+2] cycloaddition of alkynes and nitriles, which can form highly substituted pyridine rings in a single step. acsgcipr.org By choosing appropriately substituted alkyne and nitrile precursors, the desired substitution pattern, including the eventual position of the bromine atom and carboxylic acid, can be programmed into the synthesis from the outset. Other innovative methods include constructing nitrogen-containing heterocycles from aziridine ring-opening reactions or the annulation of amides tethered with an alkyne moiety. frontiersin.org

Pyridine Synthesis MethodPrecursorsDescriptionReference
Bulk Industrial SynthesisAldehydes, Ketones, AmmoniaCatalyzed gas-phase reactions at high temperature and pressure involving aldol-type reactions, cyclization, and oxidation. acsgcipr.org
Metal-Catalyzed [2+2+2] CycloadditionAlkynes, NitrilesProvides a lower energy pathway for a thermally disfavored reaction, creating a highly convergent and atom-efficient route to substituted pyridines. acsgcipr.org
Aziridine Ring-OpeningSubstituted Aziridine RingsThe three-membered aziridine ring is opened and undergoes subsequent cyclization to form larger five- or six-membered nitrogen heterocycles. frontiersin.org
Biosynthesis PathwaysAmino Acids (e.g., Tryptophan)Enzymatic pathways, such as the kynurenine pathway, catabolize amino acids to produce pyridine precursors like picolinic acid. nih.gov

Novel Precursors and Starting Materials in Synthetic Routes

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the production of 4-bromonicotinic acid hydrobromide and its isomers, these approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent-Free and Catalyst-Free Methodologies for Preparation

In an effort to develop more sustainable synthetic routes, research has focused on minimizing the use of solvents and catalysts. Solvent-free reactions, often conducted through mechanochemistry (grinding or milling of reactants), can significantly reduce the generation of volatile organic compounds (VOCs). While specific solvent-free protocols for the direct synthesis of this compound are not extensively documented, the principles of mechanochemistry have been applied to the synthesis of co-crystals involving nicotinic acid, suggesting the potential for solid-state bromination reactions.

Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, often leading to higher yields in shorter times and sometimes under solvent-free or reduced-solvent conditions. acs.org This method has been successfully employed for various organic reactions, including the synthesis of heterocyclic compounds. acs.orgwhiterose.ac.uk The application of microwave irradiation to the bromination of nicotinic acid or its precursors could potentially offer a more energy-efficient and faster alternative to conventional heating methods. acs.org

Atom Economy and Environmental Impact Assessments of Synthetic Routes

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. Traditional multi-step syntheses often suffer from low atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final molecule. For instance, older methods for producing nicotinic acid derivatives have been reported to have a low atom economy of 21%. nih.gov

Direct C-H functionalization, which involves the direct replacement of a carbon-hydrogen bond with a new bond, is a more atom-economical approach. rsc.orgresearchgate.net Applying this strategy to the bromination of nicotinic acid would significantly improve the atom economy by avoiding the need for precursor molecules with activating or directing groups that are later removed.

The Environmental Impact Factor (E-Factor) , which is the ratio of the mass of waste to the mass of the product, is another important metric for assessing the environmental footprint of a synthetic process. mdpi.com Routes with high atom economy and minimal use of solvents and auxiliary substances will inherently have a lower E-factor. Life cycle assessment (LCA) provides a more comprehensive evaluation of the environmental impact of a chemical process, from raw material extraction to final disposal. nih.govmdpi.com

Table 1: Comparative Analysis of Synthetic Routes based on Atom Economy
Synthetic ApproachGeneral DescriptionEstimated Atom EconomyKey Advantages
Traditional Multi-Step SynthesisInvolves multiple steps with protecting groups and stoichiometric reagents.Low (e.g., ~21% for some older nicotinic acid syntheses) nih.govWell-established procedures.
Direct C-H BrominationDirect replacement of a C-H bond on the pyridine ring with a bromine atom. rsc.orgresearchgate.netHighFewer steps, reduced waste, higher efficiency. rsc.org

Process Intensification and Scale-Up Considerations in Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, more industrial scale requires careful consideration of process intensification to ensure safety, efficiency, and consistency.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for process intensification. nih.govnih.gov In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology offers several advantages over traditional batch processing, particularly for hazardous reactions like bromination. researchgate.netmdpi.com

The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, which can lead to higher yields, improved selectivity, and enhanced safety by minimizing the risk of thermal runaways. researchgate.netrsc.org The in-situ generation of hazardous reagents, such as bromine from the reaction of an oxidant with HBr, can be integrated into a flow process, further improving safety by avoiding the storage of large quantities of toxic materials. researchgate.netmdpi.com While specific applications to this compound are not widely published, the synthesis of other substituted pyridines has been successfully demonstrated in continuous flow systems. acs.orgresearchgate.net

Batch Reactor Optimization for Increased Yields

While flow chemistry offers significant advantages, batch reactors remain a common platform for chemical synthesis. Optimizing batch processes is crucial for maximizing yield and product quality. Key parameters that require careful control include:

Stoichiometry: The molar ratio of reactants must be precisely controlled to minimize the formation of byproducts.

Temperature: Maintaining the optimal temperature is critical for reaction rate and selectivity.

Mixing: Efficient agitation is necessary to ensure a homogeneous reaction mixture and facilitate heat and mass transfer.

Addition Rate: The rate at which reagents are added can significantly impact the reaction outcome, particularly for highly exothermic processes.

Mechanistic Investigations of 4 Bromonicotinic Acid Hydrobromide Reactivity

Elucidation of Reaction Pathways and Transition States

The reactivity of 4-bromonicotinic acid hydrobromide is dominated by the electron-deficient nature of the pyridine (B92270) ring, a characteristic that is significantly amplified by the protonated nitrogen atom. This electronic disposition makes the ring susceptible to certain reaction types while disfavoring others.

Nucleophilic Aromatic Substitution Mechanisms at the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-pyridines, especially when activated by electron-withdrawing groups. wikipedia.orgbyjus.com In this compound, the pyridine nitrogen, being protonated, acts as a powerful electron-withdrawing group. This effect, combined with the meta-directing carboxylic acid, strongly activates the positions ortho and para to the nitrogen (positions 2, 4, and 6) towards nucleophilic attack.

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine (the ipso carbon), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the electron-withdrawing nitrogen atom. The aromaticity of the ring is temporarily broken in this step. libretexts.org The subsequent loss of the bromide leaving group restores the aromaticity and yields the substituted product.

The rate-determining step is typically the initial attack by the nucleophile to form the stabilized Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial; the more stable the complex, the lower the activation energy and the faster the reaction. The order of reactivity for halogens in SNAr reactions is often F > Cl > Br > I, as the more electronegative halogen can better stabilize the intermediate through induction, even though the C-F bond is stronger. masterorganicchemistry.com

Table 1: Illustrative SNAr Reaction on this compound

ReactantNucleophile (Nu⁻)Product
This compoundCH₃O⁻ (Methoxide)4-Methoxynicotinic acid
This compoundR₂NH (Secondary Amine)4-(Dialkylamino)nicotinic acid
This compoundHS⁻ (Hydrosulfide)4-Mercaptonicotinic acid

Electrophilic Aromatic Substitution Pathways (if applicable to specific functionalizations)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. masterorganicchemistry.com However, pyridine and its derivatives are notoriously unreactive towards EAS. The lone pair of electrons on the nitrogen atom can coordinate with the electrophile or the Lewis acid catalyst, leading to a positively charged species that is highly deactivated. youtube.com

In the case of this compound, the situation is even more pronounced. The ring nitrogen is already protonated, making the entire ring severely electron-deficient and thus highly resistant to attack by electrophiles. organicchemistrytutor.com Furthermore, the existing substituents—the bromo and carboxylic acid groups—are also deactivating. Therefore, electrophilic aromatic substitution pathways are generally not considered viable for this compound under standard conditions. Forcing such a reaction would require extremely harsh conditions and would likely lead to a mixture of products or decomposition. If a reaction were to occur, the directing influence of the protonated nitrogen and the carboxyl group would favor substitution at the C-5 position, which is meta to both groups.

Radical Reaction Mechanisms Involving the C-Br Bond

The carbon-bromine bond in this compound can participate in radical reactions. These reactions typically proceed through a free-radical chain mechanism, which involves initiation, propagation, and termination steps. libretexts.org

Initiation: The reaction is started by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon heating or irradiation, decomposes to form radicals. These radicals can then react with a molecule like tributyltin hydride (Bu₃SnH) to generate the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The tributyltin radical abstracts the bromine atom from this compound, forming a stable tributyltin bromide and a new pyridyl radical. This pyridyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride, yielding the debrominated product (nicotinic acid hydrobromide) and regenerating the tributyltin radical, which can continue the chain. libretexts.org

Termination: The reaction ceases when two radicals combine.

This type of radical dehalogenation is a synthetically useful method for removing halogen atoms from aromatic rings when other functional groups might be sensitive to nucleophilic or reductive conditions.

Kinetic and Thermodynamic Aspects of its Chemical Transformations

Understanding the kinetics and thermodynamics of the reactions of this compound is essential for controlling reaction outcomes and optimizing conditions.

Reaction Rate Determination and Activation Energy Profiling

The rate of a chemical reaction is dictated by its activation energy (Ea), which is the minimum energy required to reach the transition state. stanford.edu For the SNAr reactions of this compound, the reaction rate is typically second-order, being dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

Table 2: Hypothetical Kinetic Data for the Reaction with Methoxide

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)Activation Energy, Eₐ (kJ/mol)
2981.2 x 10⁻⁴65 (Illustrative)
3134.5 x 10⁻⁴65 (Illustrative)
3281.5 x 10⁻³65 (Illustrative)

This data is illustrative to demonstrate the temperature dependence of the rate constant as described by the Arrhenius equation. Specific experimental values for this compound are not cited.

Equilibrium Studies of Reversible Reactions

Most SNAr and radical reactions discussed are effectively irreversible. However, some chemical transformations can be reversible, and their outcomes are governed by thermodynamic principles. In such cases, the product distribution can be under either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.org

Thermodynamic Control: At higher temperatures, if the reaction steps are reversible, an equilibrium can be established between the products. The major product will be the most thermodynamically stable one, regardless of how quickly it is formed. libretexts.org

While direct reversible reactions on this compound are not common, the concept can be applied to competing irreversible pathways. For instance, if a nucleophile could attack at two different sites, the ratio of products could be temperature-dependent if the activation energies for the two pathways are different. The equilibrium constant (Keq) for any reversible process is related to the change in Gibbs free energy (ΔG) between products and reactants. youtube.com A reaction favors the products when ΔG is negative.

Applications of 4 Bromonicotinic Acid Hydrobromide in Complex Organic Synthesis

Functionalization Strategies via C-Br Bond Transformations

The carbon-bromine bond on the pyridine (B92270) ring is the primary site for functionalization. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. These reactions, including the Suzuki, Heck, Sonogashira, and Negishi couplings, form new carbon-carbon bonds by coupling the aryl bromide with various organometallic or unsaturated partners. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)

While the principles of these reactions are well-established for a wide range of aryl bromides, specific studies detailing the reaction conditions, yields, and scope for 4-bromonicotinic acid are absent from the searched literature. The presence of both a pyridine nitrogen and a carboxylic acid group on the molecule could influence its reactivity, potentially requiring specific catalysts, ligands, and bases for optimal performance. organic-chemistry.orgudel.edu However, dedicated studies to optimize these conditions for 4-bromonicotinic acid have not been published.

Ligand Effects on Coupling Efficiency

The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is critical in palladium catalysis, affecting reaction rate, yield, and selectivity. Ligands stabilize the palladium center and facilitate key steps in the catalytic cycle. libretexts.org However, no studies were found that systematically investigate the effect of different ligands on the cross-coupling efficiency of 4-bromonicotinic acid.

Substrate Scope and Limitations in Cross-Coupling

Determining the substrate scope involves testing the coupling reaction with a wide variety of partners to understand its versatility and limitations. nih.gov For 4-bromonicotinic acid, this would involve coupling it with various boronic acids (Suzuki), alkenes (Heck), terminal alkynes (Sonogashira), and organozinc reagents (Negishi). No such comprehensive study or corresponding data table for 4-bromonicotinic acid is available in the scientific literature.

Buchwald–Hartwig Amination and Related Carbon-Heteroatom Coupling Reactions

The Buchwald-Hartwig amination has become a cornerstone of carbon-nitrogen bond formation in contemporary organic chemistry, offering a powerful method for coupling aryl halides with amines under palladium catalysis. nih.govyoutube.com This reaction is particularly well-suited for the functionalization of heteroaryl halides, including bromopyridines. Given that 4-bromonicotinic acid features a bromine substituent on a pyridine ring, it is an excellent substrate for Buchwald-Hartwig amination and related carbon-heteroatom coupling reactions. chemimpex.comresearchgate.net The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.govorganic-chemistry.org Bulky, electron-rich phosphine ligands are frequently employed to enhance reaction efficiency and scope. youtube.com

Table 1: Representative Buchwald-Hartwig Amination of a Bromopyridine

Component Example Reagent/Catalyst Role
Aryl Halide 2-bromo-6-methyl pyridine Substrate
Amine (+/-)-trans-1,2-diaminocyclohexane Nucleophile
Catalyst [Pd₂(dba)₃] Palladium Source
Ligand (±)-BINAP Stabilizes and activates the catalyst
Base NaOBut Activates the amine and facilitates catalyst turnover
Solvent Toluene Reaction Medium

Data derived from a representative procedure for the amination of a bromopyridine. chemspider.com

In the context of 4-bromonicotinic acid, the carboxylic acid moiety may require protection prior to the coupling reaction to prevent interference with the basic conditions typically employed. Alternatively, careful selection of reaction conditions can allow for direct amination. Beyond C-N bond formation, palladium- and copper-catalyzed methodologies can be used for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, further expanding the synthetic utility of 4-bromonicotinic acid as a versatile precursor. nih.govresearchgate.net

Direct Arylation and Alkylation Methodologies for Pyridine Functionalization

Direct arylation and alkylation reactions represent highly atom-economical strategies for the functionalization of heterocyclic compounds by activating C-H bonds. For electron-deficient heterocycles like the pyridine core of 4-bromonicotinic acid, direct C-H arylation offers a powerful tool for creating biaryl structures. nih.govnih.gov These methods bypass the need for pre-functionalized starting materials, such as organometallic reagents, thereby shortening synthetic sequences.

Palladium-catalyzed direct arylation can be employed to couple the pyridine ring of 4-bromonicotinic acid with various aryl partners. The regioselectivity of the C-H activation is influenced by the electronic and steric properties of the substrate and the directing group. The carboxylic acid group at the 3-position can influence the site of arylation.

Alkylation of the pyridine ring can also be achieved through various methodologies. While direct C-H alkylation is possible, another common strategy involves the alkylation of the carboxylic acid group to form an ester. This O-alkylation is a fundamental transformation in organic synthesis. organic-chemistry.org Furthermore, the pyridine nitrogen can be alkylated to form pyridinium (B92312) salts, which can alter the reactivity and solubility of the molecule. The malonic ester synthesis, a classic method for forming C-C bonds via alkylation of an enolate, provides a conceptual framework for how activated methylene (B1212753) compounds can be alkylated, although its direct application to the pyridine ring of 4-bromonicotinic acid is less common than C-H activation strategies. libretexts.org

Table 2: Conceptual Approaches for Functionalization of 4-Bromonicotinic Acid

Reaction Type Coupling Partner Key Reagents Potential Product
Direct C-H Arylation Arylboronic acid Pd catalyst, oxidant Aryl-substituted nicotinic acid
O-Alkylation Alkyl halide Base 4-Bromonicotinate ester

Utilization in Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and complexity-generating power. organic-chemistry.orgnih.gov The dual functionality of 4-bromonicotinic acid, possessing both a carboxylic acid and a reactive aryl bromide, makes it an attractive component for the design of novel MCRs and domino sequences.

For instance, the carboxylic acid group can participate in reactions such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, 4-bromonicotinic acid could serve as the acid component, reacting with an amine, a ketone or aldehyde, and an isocyanide to rapidly assemble complex, peptide-like scaffolds. The resulting product would retain the bromopyridine moiety, which can be further functionalized in a subsequent step, for example, via a Suzuki or Buchwald-Hartwig coupling.

Domino sequences, where a single event triggers a cascade of subsequent reactions, can also be envisioned starting from 4-bromonicotinic acid derivatives. For example, an initial coupling reaction at the bromine position could be designed to generate an intermediate that spontaneously undergoes a cyclization involving the carboxylic acid group or a substituent introduced via the coupling partner. Such strategies allow for the rapid construction of polycyclic heterocyclic systems.

Precursor for Advanced Functional Materials and Molecular Devices

The rigid structure and diverse coordination capabilities of nicotinic acid derivatives make them excellent building blocks for the synthesis of advanced functional materials, particularly metal-organic frameworks (MOFs). researchgate.net The presence of a halogen substituent, such as the bromine in 4-bromonicotinic acid, offers a handle for post-synthetic modification of the resulting material or can influence the electronic properties and packing of the framework.

4-Bromonicotinic acid can be used as an organic linker to coordinate with various metal ions, leading to the formation of coordination polymers and MOFs with tailored pore sizes, surface areas, and functionalities. These materials are of interest for applications in gas storage, catalysis, and sensing. While specific device performance is beyond the scope of this discussion, the fundamental role of 4-bromonicotinic acid as a precursor is significant. The ability to form stable frameworks with metal centers is a key attribute. For example, related bromonicotinic acid isomers have been shown to form complexes with cadmium and cobalt, yielding materials with interesting photoluminescent and magnetic properties. researchgate.net

Furthermore, boronic acid derivatives, which can be synthesized from aryl halides like 4-bromonicotinic acid via borylation reactions, are themselves valuable in materials science, finding use in sensors and polymers. mdpi.commdpi.com The conversion of the bromo-substituent to a boronic acid or ester would create a bifunctional linker with both a carboxylic acid and a boronic acid group, further expanding the possibilities for creating complex, functional materials.

Computational Chemistry and Theoretical Studies on 4 Bromonicotinic Acid Hydrobromide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and its implications for chemical behavior. These methods allow for the in-silico examination of molecular properties that are often difficult or impossible to measure directly.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

For 4-Bromonicotinic acid hydrobromide, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO would be associated with the electron-withdrawing carboxylic acid group and the pyridine ring. The precise energies and distribution of these orbitals would be calculated using methods like Density Functional Theory (DFT). By analyzing the HOMO and LUMO, one can predict how the molecule will interact with other reagents. For instance, a nucleophile would likely attack at the atomic centers where the LUMO has the largest coefficient, while an electrophile would react at the sites of highest HOMO density. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Nicotinic Acid (as a proxy) (Note: These are representative values to illustrate the concept; actual values depend on the computational method and basis set.)

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Indicates electrophilic sites, likely on the pyridine ring and carboxyl carbon.
HOMO-6.8Indicates nucleophilic sites, primarily on the pyridine ring nitrogen and oxygen atoms.
HOMO-LUMO Gap (ΔE) 5.3 Suggests moderate chemical reactivity and stability.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto an electron density surface. uni-muenchen.deyoutube.com It is an invaluable tool for predicting non-covalent interactions and identifying reactive sites. mdpi.com ESP maps use a color spectrum to denote different potential values: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow areas represent neutral or weakly polarized regions. nih.govyoutube.com

Vibrational Spectroscopy Predictions for Isotopic Labeling Studies

Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. jocpr.comjocpr.com By calculating the harmonic vibrational frequencies of a molecule, researchers can predict the positions of absorption bands corresponding to specific molecular motions (stretching, bending, etc.). jocpr.comresearchgate.net These theoretical predictions are often scaled to correct for anharmonicity and other systematic errors in the computational methods, leading to excellent agreement with experimental data. jocpr.com

For this compound, theoretical calculations would predict the vibrational frequencies for C-H, C-Br, C=O, C-N, and O-H bonds. This is particularly useful for complex molecules where spectral bands can overlap. Furthermore, these calculations are indispensable for isotopic labeling studies. By substituting an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) in the computational model, one can precisely predict the shift in the corresponding vibrational frequency. This allows experimentalists to confirm band assignments by observing these predicted shifts in the lab, providing definitive evidence for molecular structure and bonding. Studies on the parent compound, nicotinic acid, have shown a strong correlation between DFT-calculated frequencies and experimental FTIR and Raman spectra. jocpr.comjocpr.comresearchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Nicotinic Acid (Data adapted from theoretical studies on nicotinic acid to illustrate the methodology.) researchgate.net

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
O-H stretch~3000-2500 (broad)2985Carboxylic acid O-H stretching
C=O stretch17141709Carboxylic acid C=O stretching
C=C/C=N stretch15941594Pyridine ring stretching
C-N stretch13031303Pyridine ring C-N stretching

Density Functional Theory (DFT) Calculations for Reaction Pathway Predictions

Density Functional Theory (DFT) has become a primary tool for investigating chemical reaction mechanisms. stackexchange.comrsc.org It offers a balance between computational cost and accuracy, making it feasible to model complex reaction systems, including transition states and solvent effects.

Transition State Characterization and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). nih.gov DFT calculations can be used to locate the geometry of this transition state on the potential energy surface. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). nih.gov

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier (Ea). This value is crucial as it determines the reaction rate; a higher barrier corresponds to a slower reaction. For this compound, DFT could be used to model reactions such as decarboxylation, esterification, or nucleophilic substitution. For example, studies on the decarboxylation of related pyridinecarboxylic acids have shown that the nitrogen atom adjacent to the carboxyl group has a profound influence on the reaction rate, a phenomenon that can be quantified through TS energy calculations. cdnsciencepub.com

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step (Note: These values are representative examples for a generic reaction.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.5
Products-10.2
Activation Energy (Ea) +25.5
Reaction Enthalpy (ΔH) -10.2

Solvent Effects on Reaction Energetics and Mechanisms

Reactions are rarely carried out in the gas phase; the surrounding solvent can significantly influence reaction pathways and energetics. researchgate.net Computational models can account for these solvent effects using various approaches, most commonly through implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. mdpi.com

These models simulate the dielectric environment of the solvent, which can stabilize or destabilize charged or polar species, including reactants, products, and transition states. For a molecule like this compound, which is polar and can exist in ionic forms, solvent effects are critical. For instance, a polar solvent would be expected to stabilize the charged transition state of many of its potential reactions, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. Computational studies on the reactions of nicotinic acid derivatives with other reagents have successfully used these models to explain the role of the solvent in the reaction mechanism. researchgate.net

Molecular Dynamics Simulations for Conformational Behavior in Reaction Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules, providing insights into their conformational preferences and behavior in various environments. mdpi.comnih.gov For this compound, MD simulations can elucidate how the molecule behaves in different solvents and potential reaction media, which is crucial for understanding its reactivity and suitability for specific applications.

A critical aspect to investigate via MD simulations is the rotational barrier around the C-C bond connecting the carboxylic acid group to the pyridine ring. The conformation of this group (whether it is co-planar with the ring or twisted) can significantly impact its reactivity and interaction with other molecules. The presence of the bromine atom at the 4-position can sterically hinder certain conformations and influence the electronic distribution within the pyridine ring, thereby affecting this rotational preference.

To provide a clearer picture, a hypothetical molecular dynamics simulation setup is described in the table below. Such a simulation would track the trajectory of each atom over time, allowing for the analysis of various structural and dynamic properties.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water

ParameterValue/Description
System Composition 1 molecule of this compound, ~5000 water molecules
Force Field A suitable force field for organic molecules and ions (e.g., GAFF, OPLS-AA)
Solvent Model TIP3P or SPC/E water model
Ensemble NPT (Isothermal-isobaric)
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 nanoseconds (ns)
Time Step 2 femtoseconds (fs)
Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs), Dihedral Angle Analysis

From such a simulation, one could extract data on the average dihedral angle of the carboxylic acid group relative to the pyridine ring and the fluctuations around this average. This would provide quantitative insight into the molecule's conformational flexibility. Furthermore, RDFs would reveal the average distances and coordination numbers of water molecules around the functional groups of the 4-bromonicotinic acid cation and the bromide anion, offering a detailed view of its hydration shell.

Ligand Design Principles and Catalytic Cycle Modeling Based on this compound Derivatives

The nicotinic acid scaffold is a prevalent motif in the design of ligands for various biological targets and in the development of novel catalysts. researchgate.netnih.gov The specific substitution pattern of this compound offers unique properties that can be exploited in these areas.

Ligand Design Principles:

The design of new ligands often starts with a known molecular scaffold that exhibits some affinity for a target receptor or enzyme. nih.govyoutube.com The nicotinic acid core, for instance, is a key component in various bioactive molecules. chemistryjournal.net The bromine atom at the 4-position of 4-bromonicotinic acid can serve several purposes in ligand design:

Steric Influence: The bulky bromine atom can be used to probe the steric tolerance of a binding pocket. Its presence can either be beneficial, by providing a better fit, or detrimental, by causing steric clashes.

Electronic Effects: As an electron-withdrawing group, bromine alters the electronic landscape of the pyridine ring. This can influence the pKa of the pyridinium (B92312) nitrogen and the reactivity of the carboxylic acid, which in turn can affect binding interactions.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This can provide an additional anchor point for the ligand, potentially increasing its affinity and selectivity.

Computational methods like molecular docking and free energy calculations can be employed to predict how derivatives of 4-bromonicotinic acid might interact with a target protein. For example, the carboxylic acid group could be modified to an amide or an ester to explore different hydrogen bonding patterns, while the bromine atom's role in halogen bonding could be systematically investigated.

Catalytic Cycle Modeling:

Pyridine carboxylic acids have been shown to act as organocatalysts in various chemical transformations. nih.govrsc.orgrsc.orgorganic-chemistry.org The catalytic activity often relies on the ability of the molecule to act as both a Brønsted acid (proton donor) and a Lewis base (electron pair donor).

In the context of 4-bromonicotinic acid, the pyridinium nitrogen can act as a Brønsted acid, while the lone pair on the nitrogen (in the deprotonated form) can act as a Lewis base. The bromine substituent can modulate these properties. Its electron-withdrawing nature would increase the acidity of the pyridinium proton, potentially enhancing its catalytic activity in reactions that require protonation of a substrate.

A hypothetical catalytic cycle involving a derivative of 4-bromonicotinic acid could be modeled using computational methods like Density Functional Theory (DFT). This would involve calculating the energies of all intermediates and transition states in the proposed cycle to determine the reaction mechanism and the rate-limiting step.

Table 2: Key Considerations for Ligand Design and Catalytic Cycle Modeling with 4-Bromonicotinic Acid Derivatives

ApplicationKey Structural FeatureComputational ApproachDesired Outcome
Ligand Design Bromine atom, Carboxylic acidMolecular Docking, MD Simulations, Free Energy CalculationsPrediction of binding affinity and selectivity for a target protein.
Catalysis Pyridinium nitrogen, Carboxylic acid, Bromine substituentDensity Functional Theory (DFT)Elucidation of the reaction mechanism and prediction of catalytic efficiency.

Advanced Analytical Methodologies for Research on 4 Bromonicotinic Acid Hydrobromide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation in Research Environments

Spectroscopic methods are indispensable for the structural characterization of organic molecules. In the context of 4-bromonicotinic acid hydrobromide and its derivatives, these techniques allow for the unambiguous identification of atoms, functional groups, and their connectivity, which is fundamental for confirming the successful synthesis of target molecules and for identifying any intermediates or byproducts.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, solid-state NMR) for Elucidating Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution and in the solid state. nih.gov While standard one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei, advanced techniques like two-dimensional (2D) NMR and solid-state NMR offer deeper insights, particularly in the study of complex derivatives and reaction intermediates of 4-bromonicotinic acid.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei within a molecule, revealing proton-proton and proton-carbon connectivities. This is invaluable for piecing together the molecular framework of newly synthesized derivatives of 4-bromonicotinic acid. For instance, in the analysis of a nicotinic acid derivative, 2D NMR can definitively assign the signals corresponding to the protons and carbons of the pyridine (B92270) ring and any substituent groups. bmrb.io

Solid-state NMR (ssNMR) is particularly useful for characterizing crystalline or amorphous solid samples, including the hydrobromide salt of 4-bromonicotinic acid. youtube.com It provides information about the molecular structure and packing in the solid state, which can differ significantly from the solution state. nih.gov For example, ssNMR can be used to study the interactions between the bromide ion and the protonated pyridine ring in this compound, providing insights into the crystal lattice structure. nih.gov This technique is also instrumental in monitoring the progress of solid-phase reactions and identifying solid-state intermediates. youtube.com

A hypothetical 2D NMR analysis of a derivative of 4-bromonicotinic acid might reveal the following correlations:

Proton Signal (ppm) Correlated Proton Signal(s) (ppm) in COSY Correlated Carbon Signal(s) (ppm) in HSQC
8.90 (H2)8.25 (H6)150.5 (C2)
8.25 (H6)8.90 (H2)148.0 (C6)
7.50 (H5)-125.0 (C5)

This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is critical for confirming the identity of synthesized 4-bromonicotinic acid derivatives. HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm), enabling the differentiation between compounds with very similar nominal masses.

Beyond just confirming the molecular formula, tandem mass spectrometry (MS/MS) coupled with HRMS allows for the detailed analysis of fragmentation pathways. nih.gov In this technique, the parent ion of the compound of interest is isolated and then fragmented. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. By studying the fragmentation patterns of this compound and its derivatives, researchers can gain valuable structural information, such as the location of the bromine atom and other substituents on the pyridine ring. researchgate.net For example, the loss of a bromine radical or a carboxyl group would produce characteristic fragment ions, aiding in the structural confirmation. chemicalbook.com

A simplified, hypothetical fragmentation pathway for a derivative of 4-bromonicotinic acid could be proposed as follows:

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
281.03237.04CO2
281.03202.96Br
237.04158.97Br

This is a hypothetical data table for illustrative purposes.

Infrared and Raman Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mdpi.com These methods are rapid, non-destructive, and highly effective for confirming the presence of key structural features and for assessing the purity of a sample. jocpr.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. lumenlearning.comlibretexts.org For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the carboxylic acid (often broad), the C=O stretch of the carbonyl group, C-N and C-C stretching vibrations within the pyridine ring, and the C-Br stretch. researchgate.netpressbooks.pub The presence and position of these bands can confirm the integrity of the molecule. youtube.com The purity of a sample can also be assessed by the absence of extraneous peaks that would indicate impurities. jocpr.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. jocpr.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. mdpi.com This often means that functional groups that are weak in IR spectra may show strong signals in Raman spectra, and vice versa. For example, the C=C bonds of the aromatic ring in 4-bromonicotinic acid would be expected to produce strong Raman scattering signals. researchgate.net

Typical vibrational frequencies for key functional groups in 4-bromonicotinic acid are summarized below:

Functional Group Typical Infrared Absorption (cm⁻¹) Typical Raman Scattering (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)Weak
C=O (Carboxylic Acid)1760-1690Moderate
C=C, C=N (Aromatic Ring)1600-1450Strong
C-Br680-515Strong

These are typical ranges and can vary based on the specific molecular environment.

Chromatographic Separation and Purification Techniques in Laboratory Synthesis

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures. In the synthesis of this compound and its derivatives, these methods are crucial for isolating the desired product from starting materials, byproducts, and other impurities.

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying compounds from a mixture on a larger scale than analytical HPLC. nih.gov It utilizes a high-pressure pump to pass the sample mixture through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. nih.gov

For the purification of 4-bromonicotinic acid derivatives, which are often polar compounds, reversed-phase HPLC is a common choice. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). By carefully optimizing the mobile phase composition and gradient, it is possible to achieve excellent separation of the target compound from closely related impurities. nih.gov The fractions containing the pure compound are then collected for subsequent analysis or use.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. mdpi.com

X-ray Crystallography for Crystalline Derivative Structure Determination and Polymorph Identification

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for unequivocally establishing the molecular structure of new derivatives of 4-bromonicotinic acid, such as esters, amides, or co-crystals, and for understanding the intricate network of intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. mdpi.comacs.org This analysis provides fundamental structural information, including bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. acs.org Furthermore, it reveals crucial details about non-covalent interactions, such as hydrogen bonds and halogen bonds, which dictate the supramolecular assembly. rsc.orgcdnsciencepub.com

Illustrative Crystallographic Data for a Related Isomer: 5-Bromonicotinic Acid

ParameterValue
Chemical FormulaC₆H₄BrNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.844(3)
b (Å)5.998(1)
c (Å)8.632(2)
β (°)106.31(3)
Volume (ų)688.0(3)
Z4

This data is for the isomer 5-bromonicotinic acid and is presented for illustrative purposes only. nih.gov

Beyond single-crystal studies, polymorphism , the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules, is a critical aspect of materials characterization. Different polymorphs of the same compound can exhibit distinct physical properties. X-ray Powder Diffraction (XRPD) is the primary technique used to identify and differentiate between polymorphic forms. Each crystalline solid produces a unique XRPD pattern, which serves as a fingerprint for that specific form, allowing for unambiguous identification and quality control.

Spectrophotometric and Potentiometric Methods for Reaction Monitoring and Kinetic Studies

Spectrophotometric and potentiometric methods are powerful, solution-based techniques used to monitor the progress of chemical reactions and to perform detailed kinetic studies.

Spectrophotometric Methods

UV-Visible spectrophotometry is a versatile technique for quantitative analysis based on the Beer-Lambert law, which correlates the absorbance of light at a specific wavelength with the concentration of an absorbing species in solution. thermofisher.com The pyridine ring in 4-bromonicotinic acid acts as a chromophore, absorbing light in the UV region of the electromagnetic spectrum. researchgate.netsielc.com

This property is exploited to monitor reactions that involve a change in the concentration of the chromophore or a shift in its absorption maximum (λmax). For instance, in a reaction where a derivative of 4-bromonicotinic acid is consumed, the absorbance at its λmax will decrease over time. By recording the absorbance at fixed intervals, a kinetic profile of the reaction can be constructed. thermofisher.comnih.gov From plots of absorbance or concentration versus time, the reaction order and the rate constant (k) can be determined. thermofisher.com This approach is widely used to study a variety of reactions, including oxidation, reduction, and coupling reactions. nih.gov

Illustrative Data for a Hypothetical First-Order Reaction Monitored by UV-Vis Spectrophotometry

Time (seconds)Absorbance at λmax
01.000
600.819
1200.670
1800.549
2400.449
3000.368

Potentiometric Methods

Potentiometry involves measuring the electrical potential difference between two electrodes (typically an indicator electrode and a reference electrode) in a solution. This potential is related to the activity (and thus concentration) of a specific ion. Potentiometric titrations are commonly used to monitor reactions that consume or produce ions, leading to a sharp change in potential at the equivalence point. cdnsciencepub.compsu.edu

For this compound, this method is ideal for monitoring reactions involving either the carboxylic acid group or the hydrobromide salt. For example, during an esterification reaction, the concentration of the acidic proton decreases, which can be followed by monitoring the solution's pH with a glass electrode. Similarly, titrating the hydrobromide with a base allows for precise quantification. For kinetic studies, the change in potential or pH is recorded over time. The rate of this change is proportional to the reaction rate, allowing for the determination of kinetic parameters. cdnsciencepub.com

Illustrative Data for a Reaction Monitored by Potentiometry

Time (minutes)pH
02.50
52.75
102.98
153.19
203.38
303.70

Future Research Directions and Emerging Paradigms for 4 Bromonicotinic Acid Hydrobromide

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of 4-bromonicotinic acid hydrobromide into automated synthesis platforms is set to revolutionize the discovery and optimization of its derivatives. sigmaaldrich.comnih.govkit.edu These platforms, which combine robotics and data-driven algorithms, can significantly accelerate the pace of research by performing numerous reactions in parallel with minimal human intervention. sigmaaldrich.comnih.govyoutube.com

High-throughput experimentation (HTE) is a key component of this automated approach. youtube.compurdue.edu By employing multi-well plates, researchers can rapidly screen a vast array of reaction conditions, such as different catalysts, solvents, and temperatures, to identify optimal synthetic pathways. youtube.com This is particularly advantageous for complex transformations where the ideal conditions are not readily predictable. youtube.com The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms, which can then predict reaction outcomes and propose novel molecular structures. youtube.com

Automated synthesis platforms can perform a wide range of chemical transformations relevant to the functionalization of 4-bromonicotinic acid, including: sigmaaldrich.com

Suzuki Coupling: For the formation of carbon-carbon bonds.

Amide Formation: For creating amide linkages.

Reductive Amination: For synthesizing complex amines.

N-Heterocycle Formation: For constructing new heterocyclic rings.

The combination of automated synthesis and HTE will not only accelerate the synthesis of libraries of 4-bromonicotinic acid derivatives for screening in various applications but also enable a more systematic and data-driven approach to reaction discovery and optimization. nih.govyoutube.com

Exploration of Novel Catalytic Transformations and Sustainable Synthetic Routes

Future research will increasingly focus on developing novel and more sustainable catalytic methods for the synthesis and functionalization of 4-bromonicotinic acid and its derivatives. This aligns with the broader push in the chemical industry towards "green chemistry," which prioritizes environmentally friendly processes. nih.govrasayanjournal.co.inresearchgate.netbiosynce.comresearchgate.net

Key areas of exploration include:

Selective C-H Functionalization: Direct and selective functionalization of the pyridine (B92270) ring is a major goal. acs.orgresearchgate.netnih.gov Developing catalysts that can selectively target specific C-H bonds, particularly at the meta-position, remains a significant challenge and a key area of research. nih.gov

Novel Catalytic Systems: The development of new catalytic systems, including those based on earth-abundant metals or even metal-free approaches, is a priority. researchgate.netacs.org For instance, copper-based catalysts have shown promise in C-S bond formation reactions. mdpi.com

Biocatalysis: The use of enzymes (biocatalysts) for the synthesis of nicotinic acid and its derivatives is gaining traction as a green alternative to traditional chemical methods. frontiersin.orgnih.govmdpi.com Enzymatic processes often offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. frontiersin.org Nitrilase-mediated synthesis, in particular, has shown significant promise for the production of nicotinic acid from 3-cyanopyridine. nih.govmdpi.com

These new catalytic strategies will not only provide more efficient and selective routes to known and novel derivatives of 4-bromonicotinic acid but will also contribute to the development of more sustainable and environmentally benign chemical manufacturing processes. nih.gov

Development of Economical and Environmentally Benign Research Methodologies

The drive for sustainability extends beyond catalytic methods to encompass the entire research and development process. Future efforts will focus on creating more economical and environmentally friendly methodologies for working with this compound.

This includes:

Green Solvents: Replacing traditional volatile and often toxic organic solvents with greener alternatives is a key aspect of sustainable chemistry. biosynce.com This could involve the use of water, ionic liquids, or bio-based solvents.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and reduce waste generation. nih.govrasayanjournal.co.in

Continuous Flow Synthesis: This approach offers improved safety, scalability, and efficiency over traditional batch processing. purdue.edu

By adopting these greener methodologies, researchers can minimize the environmental impact of their work while also potentially reducing costs and improving safety.

Interdisciplinary Research Prospects Involving this compound in Advanced Materials Science

The unique chemical properties of this compound, stemming from its pyridine ring and reactive bromine substituent, make it a promising building block for advanced materials. chemimpex.com Future research will see increased interdisciplinary collaboration to explore these possibilities, without focusing on the specific applications or performance of the resulting materials.

Potential areas of interdisciplinary research include:

Ligand Development for Metal Complexes: The pyridine nitrogen and carboxylic acid group of 4-bromonicotinic acid make it an excellent candidate for developing ligands for metal complexes. mdpi.comchemimpex.com These complexes could be investigated for their fundamental catalytic properties or their potential as precursors for novel materials. biosynce.comchemimpex.com

Functional Materials Synthesis: The ability to functionalize the pyridine ring at the bromine position allows for the tuning of its electronic and structural properties. chemimpex.com This opens up avenues for the synthesis of new organic materials with interesting photophysical or electronic characteristics.

Scaffolding for Complex Architectures: The rigid and well-defined structure of the pyridine ring makes 4-bromonicotinic acid a useful scaffold for constructing more complex, three-dimensional molecular architectures. nih.govresearchgate.net

By bringing together expertise from organic synthesis, inorganic chemistry, and materials science, researchers can begin to explore the fundamental properties and potential of materials derived from this compound, laying the groundwork for future technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromonicotinic acid hydrobromide, and how can reaction conditions be optimized?

  • Methodology :

  • Use brominated nicotinic acid derivatives (e.g., 4-bromonicotinic acid) as precursors. React with hydrobromic acid (HBr) under controlled stoichiometry.
  • Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol or acetic acid) to enhance yield. Monitor reaction progress via TLC or HPLC .
  • Purify via recrystallization using ethanol/water mixtures, ensuring anhydrous conditions to avoid hydrolysis .

Q. How can the purity of this compound be validated using chromatographic techniques?

  • Methodology :

  • Employ HPLC with a C18 column, mobile phase (e.g., methanol:water = 70:30), and UV detection at 254 nm. Compare retention times with a certified reference standard.

  • Calculate purity using the formula:
    Purity (%)=(rU/CUrS/CS)×100\text{Purity (\%)} = \left(\frac{r_U / C_U}{r_S / C_S}\right) \times 100

     where $ r_U $, $ r_S $ are peak responses of the sample and standard, respectively <span data-key="30" class="reference-num" data-pages="undefined">1</span><span data-key="31" class="reference-num" data-pages="undefined">10</span>.  
    

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :
    • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} spectra to confirm bromine substitution on the pyridine ring (e.g., deshielding of adjacent protons).
    • FTIR : Identify characteristic peaks for carboxylic acid (1700–1720 cm1^{-1}) and hydrobromide salt formation (broad N–H stretch at 2500–3000 cm1^{-1}) .

Q. How can residual solvents and inorganic impurities be quantified in this compound?

  • Methodology :
    • Use Residue on Ignition (USP 〈281〉): Heat 1 g sample to 800°C; residual ash should be ≤0.1% .
    • For volatile solvents, apply GC-MS with headspace sampling, calibrated against USP limits .

Q. What are the stability-indicating assays for this compound under varying pH and temperature?

  • Methodology :
    • Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., nicotinic acid).
    • Use Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :
    • Perform kinetic studies using amines or thiols as nucleophiles in DMF. Monitor reaction rates via 1H^1\text{H} NMR or LC-MS.
    • Compare activation energies with non-brominated analogs to quantify electronic effects .

Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?

  • Methodology :
    • Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition steps (e.g., HBr release at \sim200°C).
    • Pair with mass spectrometry to detect volatile fragments (e.g., CO2_2, Br2_2) .

Q. How can computational chemistry predict the crystal structure and solubility of this compound?

  • Methodology :
    • Apply density functional theory (DFT) to model lattice energies and polymorph stability.
    • Validate with X-ray diffraction data and correlate calculated solubility parameters (Hansen solubility) with experimental logP values (\sim1.38) .

Q. What strategies mitigate hygroscopicity in this compound during storage?

  • Methodology :
    • Formulate as a co-crystal with hydrophobic partners (e.g., stearic acid). Characterize moisture uptake using dynamic vapor sorption (DVS) .
    • Store under inert gas (N2_2) with desiccants (silica gel) to limit hydrolysis .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

  • Methodology :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
    • For enzyme inhibition assays (e.g., GABA transaminase), monitor substrate depletion via UV-Vis at 340 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.